![molecular formula C14H22OSi B14376719 3,6-Dimethyl-2-(trimethylsilyl)spiro[4.4]nona-2,6-dien-1-one CAS No. 89950-41-4](/img/structure/B14376719.png)
3,6-Dimethyl-2-(trimethylsilyl)spiro[4.4]nona-2,6-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dimethyl-2-(trimethylsilyl)spiro[4.4]nona-2,6-dien-1-one is a unique organic compound characterized by its spirocyclic structure. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, and industry. The spirocyclic framework imparts distinct chemical properties, making it an interesting subject for study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethyl-2-(trimethylsilyl)spiro[4.4]nona-2,6-dien-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate dienes under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethyl-2-(trimethylsilyl)spiro[4.4]nona-2,6-dien-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different spirocyclic derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spirocyclic ketones, while substitution reactions can introduce new functional groups into the spirocyclic framework.
Scientific Research Applications
3,6-Dimethyl-2-(trimethylsilyl)spiro[4.4]nona-2,6-dien-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity is of interest for drug discovery and development. It may serve as a lead compound for designing new pharmaceuticals.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3,6-Dimethyl-2-(trimethylsilyl)spiro[4.4]nona-2,6-dien-1-one exerts its effects involves interactions with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Similar Compounds
Spiro[4.4]nona-1,3-diene: Shares the spirocyclic framework but lacks the trimethylsilyl and dimethyl groups.
Spiro[4.4]nona-1,3,6,8-tetraene: Another spirocyclic compound with a different arrangement of double bonds.
Uniqueness
3,6-Dimethyl-2-(trimethylsilyl)spiro[4.4]nona-2,6-dien-1-one is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties. This group enhances the compound’s stability and reactivity, making it more versatile in various chemical reactions compared to its analogs .
Properties
CAS No. |
89950-41-4 |
|---|---|
Molecular Formula |
C14H22OSi |
Molecular Weight |
234.41 g/mol |
IUPAC Name |
2,9-dimethyl-3-trimethylsilylspiro[4.4]nona-2,8-dien-4-one |
InChI |
InChI=1S/C14H22OSi/c1-10-9-14(8-6-7-11(14)2)13(15)12(10)16(3,4)5/h7H,6,8-9H2,1-5H3 |
InChI Key |
UVNUIVFKBZFGDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2(C1)CCC=C2C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


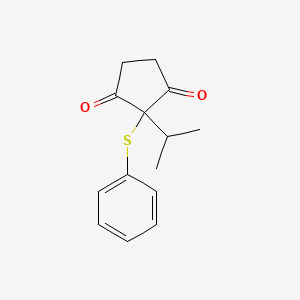
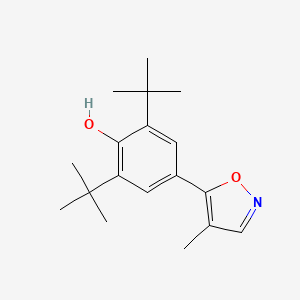
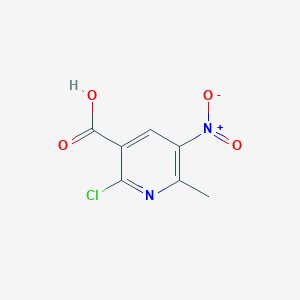

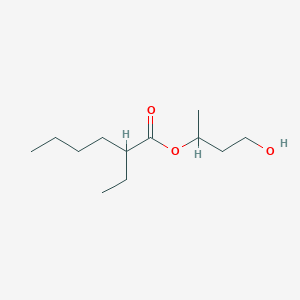
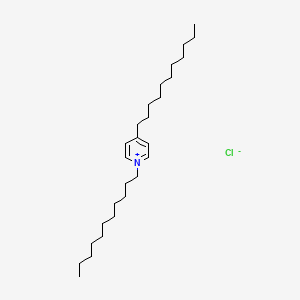
![2-[Bromo(diphenyl)stannyl]ethan-1-ol](/img/structure/B14376682.png)
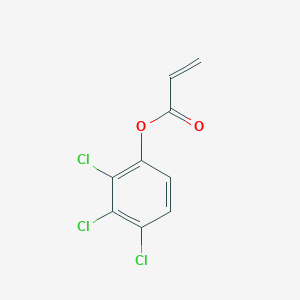
![2-Benzyl-7-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14376688.png)

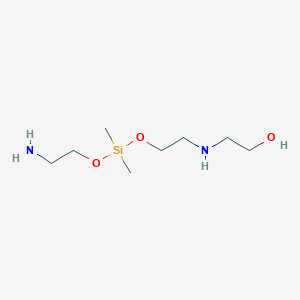
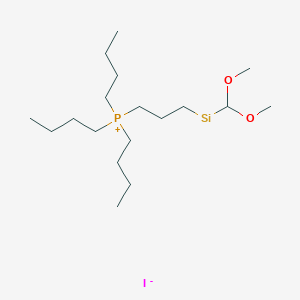
![[(3,4-Dimethoxyphenyl)methylidene]propanedial](/img/structure/B14376706.png)
![(2Z)-2-[(4-Iodophenyl)imino]-1,2-diphenylethan-1-one](/img/structure/B14376725.png)
